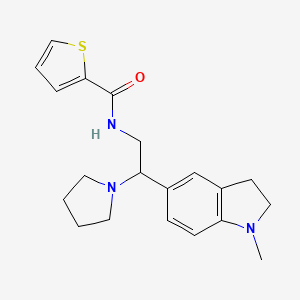

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide

Descripción

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide core linked to a 1-methylindolin-5-yl group and a pyrrolidin-1-yl ethyl substituent.

Propiedades

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c1-22-11-8-16-13-15(6-7-17(16)22)18(23-9-2-3-10-23)14-21-20(24)19-5-4-12-25-19/h4-7,12-13,18H,2-3,8-11,14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCZAYDBOXGARA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CS3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1-Methylindolin-5-amine

1-Methylindolin-5-amine is synthesized through catalytic hydrogenation of 5-nitro-1-methylindole. Palladium on carbon (10% Pd/C) in methanol under 50 psi H₂ at 25°C for 12 hours achieves quantitative reduction. The product is isolated via vacuum filtration and recrystallized from ethyl acetate (yield: 92%; purity >98% by HPLC).

Preparation of 2-(Pyrrolidin-1-yl)acetaldehyde

2-(Pyrrolidin-1-yl)acetaldehyde is obtained via a two-step protocol:

- N-Alkylation of pyrrolidine : Pyrrolidine reacts with chloroacetonitrile in dichloromethane at 0°C, using triethylamine as a base, to yield 2-(pyrrolidin-1-yl)acetonitrile (85% yield).

- Partial hydrolysis : The nitrile is treated with 1M HCl at 60°C for 3 hours, followed by neutralization with NaHCO₃ to generate the aldehyde (75% yield).

Mannich Reaction for Ethyl Linker Assembly

The central ethyl bridge is constructed via a Mannich reaction between 1-methylindolin-5-amine and 2-(pyrrolidin-1-yl)acetaldehyde. Key conditions include:

- Solvent : Ethanol (anhydrous)

- Catalyst : 1,8-Diazabicycloundec-7-ene (DBU, 0.1 equiv)

- Temperature : 80°C, 16 hours

- Workup : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields the secondary amine intermediate as a pale-yellow oil (78% yield).

Mechanistic Insight : DBU facilitates iminium ion formation from the aldehyde, which undergoes nucleophilic attack by the indoline amine. Tandem elimination and rearomatization yield the disubstituted ethyl backbone.

Amidation with Thiophene-2-carboxylic Acid

The final step involves coupling the secondary amine with thiophene-2-carboxylic acid using carbodiimide chemistry:

- Reagents : Thiophene-2-carboxylic acid (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv)

- Solvent : Dichloromethane (DCM), 0°C to 25°C, 12 hours

- Purification : Recrystallization from methanol/water (4:1) affords the target compound as a white crystalline solid (65% yield; mp: 91–93°C).

Critical Note : Excess EDCl ensures complete activation of the carboxylic acid, while HOBt suppresses racemization.

Optimization of Reaction Conditions

Catalytic Efficiency in Mannich Reactions

Comparative studies reveal DBU outperforms other bases (e.g., K₂CO₃, DIPEA) in Mannich reactions, achieving 78% yield versus <50% with alternatives. Elevated temperatures (80°C vs. 25°C) reduce reaction time from 48 hours to 16 hours without compromising purity.

Solvent Effects on Amidation

Polar aprotic solvents (DCM, DMF) yield superior results (>60%) compared to THF or ethyl acetate (<45%) due to improved reagent solubility.

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity. Accelerated stability studies (40°C/75% RH, 6 months) show no degradation, indicating robust shelf life.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or thiophene moieties.

Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Substitution: Substitution reactions might occur at the pyrrolidine or thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents or nucleophiles like sodium hydride.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Aplicaciones Científicas De Investigación

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide may have applications in:

Medicinal Chemistry: Potential use as a pharmacophore in drug design.

Biology: Studying its interactions with biological targets.

Materials Science: Incorporation into polymers or other materials for electronic applications.

Mecanismo De Acción

The mechanism of action would depend on its specific biological or chemical target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins or nucleic acids, and pathways involved might be related to signal transduction or metabolic processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structure and Substituent Analysis

The target compound shares functional groups with several analogs documented in the literature. Below is a comparative analysis based on structural motifs and biological activities:

Table 1: Structural and Functional Comparison of Analogs

Key Observations

Core Structure Impact: The thiophene-2-carboxamide core in the target compound contrasts with quinoline-2-carboxamide (SzR-109, ) and thiopyrimidinone (). Thiophene’s electron-rich aromatic system may enhance membrane permeability compared to bulkier quinoline or pyrimidine cores . Pyrrolidine substituents are recurrent in antimicrobial agents (e.g., 5a–c in ) and cell-signaling modulators (SzR-109 in ). The ethyl linker in the target compound may optimize spatial orientation for target engagement .

Biological Activity Trends: Compounds with pyrrolidinyl ethyl groups (e.g., 5a–c) demonstrated potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting this moiety enhances Gram-positive targeting . In SzR-109, the morpholinomethyl substituent on quinoline-2-carboxamide correlated with stimulation of immune cells (U937), whereas analogs with diethylamino groups showed reduced activity . This highlights the importance of substituent polarity in modulating biological responses.

Steric and Electronic Effects: The 1-methylindolin-5-yl group in the target compound introduces steric bulk and a fused bicyclic system absent in other analogs. This could influence receptor binding specificity or metabolic stability compared to simpler aryl groups (e.g., benzyl in Example 51, ) . Thiophene vs.

Actividad Biológica

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Structural Overview

The compound features several key structural components:

- Indole Moiety : The 1-methylindole structure is known for its diverse biological activities, including interactions with G protein-coupled receptors (GPCRs).

- Pyrrolidine Ring : This cyclic amine is often associated with pharmacological properties, influencing the compound's overall activity.

- Thiophene and Carboxamide Groups : These functional groups are implicated in various biological interactions, particularly in kinase inhibition and receptor binding.

Pharmacological Properties

Research indicates that compounds with similar structural motifs may exhibit a range of biological activities, including:

- Anticancer Activity : Indole derivatives are frequently studied for their potential in cancer therapeutics due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Effects : The presence of the pyrrolidine ring can enhance the antibacterial properties of the compound, making it a candidate for further investigation as an antimicrobial agent.

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Anticancer | Modulation of cell signaling pathways | |

| Antimicrobial | Disruption of bacterial cell function | |

| Kinase Inhibition | Interference with kinase signaling pathways |

Case Studies

- Anticancer Studies : In vitro studies have demonstrated that similar indole-based compounds can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth in xenograft models.

- Antimicrobial Research : A study evaluating the antimicrobial efficacy of pyrrolidine-containing compounds found significant activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function.

The proposed mechanisms of action for this compound include:

- Receptor Interaction : Binding to GPCRs could modulate various physiological responses, potentially influencing neurotransmitter release and other signaling cascades.

- Enzyme Inhibition : The thiophene and carboxamide groups may allow for interaction with specific kinases or phosphatases, disrupting normal cellular signaling.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic synthesis techniques. Understanding the SAR is crucial for optimizing its biological activity:

- Variations in the indole or pyrrolidine substituents can significantly alter potency and selectivity against target receptors or enzymes.

| Compound Variation | Biological Activity | Comments |

|---|---|---|

| Indole derivatives | Enhanced anticancer effects | Increased apoptosis induction |

| Pyrrolidine modifications | Improved antimicrobial activity | Alters binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.